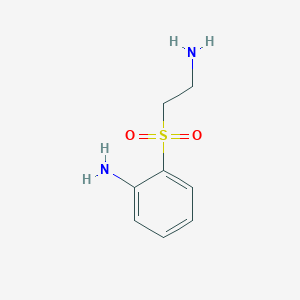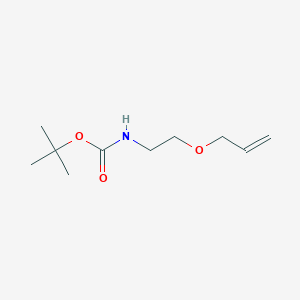
2-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl: is a chemical compound composed of a biphenyl core with amino, fluorine, and trifluoromethyl substituents. Its molecular formula is C13H8F5N, and its molecular weight is approximately 253.2 g/mol . This compound belongs to the class of fluorinated organic molecules, which often exhibit unique properties due to the presence of fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl. One common approach involves the reaction of 2,4-difluorobenzonitrile with trifluoromethylamine, followed by cyclization to form the biphenyl ring . Detailed reaction conditions and mechanisms would be necessary for a comprehensive understanding.
Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale. Optimization of reaction conditions, purification, and yield would be critical for efficient production.
Analyse Chemischer Reaktionen
Reactivity: 2-Amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl can participate in various chemical reactions:
Aryl Halide Reactions: It can undergo nucleophilic substitution reactions with aryl halides.
Reduction: Reduction with suitable reagents can yield the corresponding amine.
Oxidation: Oxidation reactions may lead to the formation of functionalized derivatives.
Nucleophilic Substitution: Sodium or potassium hydroxide in polar solvents (e.g., DMF, DMSO).
Reduction: Lithium aluminum hydride (LiAlH), hydrogen gas (catalyzed by Pd/C).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding 2-amino-3,5-difluorobiphenyl.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorinated Building Blocks: Researchers use this compound as a building block for designing novel fluorinated organic molecules.
Materials Science: Its unique fluorine substitution pattern may contribute to desirable material properties.
Biology and Medicine: While direct applications in biology and medicine are limited, understanding its reactivity and potential interactions with biological systems is essential.
Industry:Electronics: The compound’s fluorinated nature makes it interesting for applications in microelectronics and optoelectronics .
Polymer Chemistry: Incorporating this compound into polymers could enhance their properties.
Wirkmechanismus
The exact mechanism by which 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Eigenschaften
Molekularformel |
C13H8F5N |
|---|---|
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
2,4-difluoro-6-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H8F5N/c14-9-5-10(12(19)11(15)6-9)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2 |
InChI-Schlüssel |
OMLSIPUJQLUWSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)




![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)




